Home > Products > Screening Compounds P142171 > ETP 45835 dihydrochloride
ETP 45835 dihydrochloride -

ETP 45835 dihydrochloride

Catalog Number: EVT-256084
CAS Number:
Molecular Formula: C13H16N4.2HCl
Molecular Weight: 301.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Synthesis Analysis

Methods

The synthesis of ETP 45835 dihydrochloride involves several chemical reactions that typically include the formation of the pyrazole and pyridine rings. The synthesis can be achieved through a multi-step process starting from readily available precursors.

Technical Details

  1. Starting Materials: The synthesis begins with appropriate piperidine derivatives and pyrazole precursors.
  2. Reagents: Common reagents include acids for protonation and bases for deprotonation during the formation of heterocycles.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and times to ensure high yield and purity of the final product.

The detailed synthetic route is typically documented in patent literature or specific chemical synthesis journals, which outline the exact conditions and yields associated with each step .

Molecular Structure Analysis

Structure

ETP 45835 dihydrochloride has a complex molecular structure characterized by its piperidine and pyrazole moieties connected to a pyridine ring. The molecular formula is C13H15Cl2N5, with a molecular weight of approximately 304.2 g/mol.

Data

  • Molecular Weight: 304.2 g/mol
  • Chemical Structure: The compound features multiple functional groups that contribute to its biological activity.
  • CAS Number: 37682-72-7, which is used for identification in chemical databases .
Chemical Reactions Analysis

Reactions

ETP 45835 dihydrochloride primarily acts as an inhibitor of MNK1 and MNK2 kinases. The inhibition mechanism involves binding to the active site of these kinases, preventing substrate phosphorylation.

Technical Details

  1. Inhibition Mechanism: The compound exhibits competitive inhibition with IC50 values of approximately 575 nM for MNK2 and 646 nM for MNK1, indicating its potency against these targets .
  2. Selectivity Profile: ETP 45835 shows selectivity against a panel of other kinases, which is critical for minimizing off-target effects in therapeutic applications .
Mechanism of Action

The mechanism by which ETP 45835 dihydrochloride exerts its biological effects involves the disruption of signaling pathways that are crucial for cell growth and differentiation. By inhibiting MNK1 and MNK2, it alters the phosphorylation status of downstream targets such as eIF4E, which plays a significant role in protein synthesis regulation.

Process

  1. Inhibition of Phosphorylation: ETP 45835 prevents the phosphorylation of eIF4E by MNK kinases.
  2. Impact on Cell Signaling: This leads to decreased translation of mRNAs involved in cell proliferation, thereby exerting anti-proliferative effects in certain cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and water at specific concentrations.

Chemical Properties

  • Stability: ETP 45835 is stable under standard laboratory conditions but should be stored in a cool, dry place away from light.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but should be handled under neutral conditions for optimal stability.

Relevant analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are often employed to confirm purity and identity .

Applications

ETP 45835 dihydrochloride is primarily utilized in scientific research settings focused on:

  • Cancer Research: Investigating its potential as an anti-cancer agent by inhibiting pathways that promote tumor growth.
  • Metabolic Studies: Exploring its effects on adipogenesis and lipid metabolism due to its role in inhibiting kinases involved in these processes .
  • Pharmacological Studies: As a tool compound for studying the MAP kinase signaling pathway and its implications in various diseases.
Mechanisms of Action in Kinase Inhibition

Mnk1/Mnk2 Dual Inhibition: Structural and Functional Basis

ETP-45835 dihydrochloride (chemical name: 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride) is a potent dual inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). Its inhibition is characterized by IC50 values of 646 nM for Mnk1 and 575 nM for Mnk2, respectively [1] [4]. Structurally, ETP-45835 exploits the unique inactive conformation of Mnk kinases. Unlike canonical protein kinases that utilize a conserved DFG (Asp-Phe-Gly) motif for ATP coordination, Mnk1/2 feature a divergent DFD motif (Asp-Phe-Asp). In the apo state, this motif adopts a "DFD-out" conformation, where Phe240 occludes the ATP-binding pocket [10]. ETP-45835 stabilizes this autoinhibited state through hydrophobic interactions between its pyrazol-pyridine core and Phe240, while its piperidinyl group forms hydrogen bonds with catalytic residues (e.g., Glu228 in Mnk1) [4] [10]. This binding prevents the DFD motif flip required for catalytic activation, thereby suppressing phosphorylation of the downstream substrate eIF4E at Ser209—a key oncogenic driver [7] [10].

Table 1: Inhibition Profiles of Key Mnk Inhibitors

CompoundMnk1 IC50 (nM)Mnk2 IC50 (nM)Selectivity Notes
ETP-45835 diHCl646575>15-fold vs. 24 other kinases
Cercosporamide<50<50Broad-spectrum kinase activity
Tomivosertib1–21–2High selectivity for Mnk1/2
DS1288147921N/AMnk1-selective

Selectivity Profiling Against Upstream and Downstream Kinase Pathways

A critical advantage of ETP-45835 is its selectivity against off-target kinases. Screening against a panel of 24 diverse protein kinases—including upstream regulators of Mnk1/2 such as ERK1, MEK1, and p38α—revealed minimal inhibition (≤15% at 5 μM) [1] [4]. This specificity is attributed to its unique binding mode in the DFD-out pocket, a structural feature absent in most kinases [10]. Functional assays confirm that ETP-45835 does not impair upstream MAPK pathway activation, as evidenced by unaffected ERK phosphorylation levels in MV4:11 leukemia cells treated with the compound [4]. Downstream, ETP-45835 reduces eIF4E phosphorylation (IC50 = 4.7 μM in cells) without altering total eIF4E expression or the activity of kinases like mTOR or S6K [4] [7].

Table 2: Selectivity Profile of ETP-45835

Kinase CategoryRepresentative Kinases TestedInhibition by ETP-45835
Upstream regulatorsERK1, MEK1, p38α, B-Raf≤15% at 5 µM
Downstream effectorsmTOR, P70S6K, PKCNo significant inhibition
Structurally similarCDK2, PKA, CK2≤10% at 5 µM

Comparative Analysis of IC₅₀ Values Across Kinase Isoforms

ETP-45835 exhibits a slight preference for Mnk2 over Mnk1 (IC50 575 nM vs. 646 nM), likely due to differences in their activation loops. Mnk1 possesses a longer autoinhibitory insert that stabilizes the DFD-out conformation, whereas Mnk2’s shorter insert reduces autoinhibition but enhances basal activity [10]. Despite this variance, ETP-45835 effectively targets both isoforms. Comparatively, newer-generation inhibitors like tomivosertib (eFT508) achieve sub-nanomolar IC50s (1–2 nM for both Mnk1/2) but share the same mechanistic niche [7]. In contrast, non-selective inhibitors like cercosporamide inhibit Mnk1 at <50 nM but also target PKC (IC50 <50 nM), limiting therapeutic utility [7]. The ATP-competitive inhibitor CGP57380 shows weaker Mnk1 inhibition (IC50 2.2 μM), underscoring ETP-45835’s optimized binding [7].

Allosteric vs. ATP-Competitive Inhibition Mechanisms

ETP-45835 operates through strictly ATP-competitive inhibition, directly competing with ATP for binding in the catalytic cleft [4]. This contrasts with allosteric inhibitors (e.g., MK-2206 for AKT), which bind outside the ATP pocket to stabilize inactive conformations [5] [9]. While allosteric inhibitors often exhibit high specificity, they face limitations in acquired resistance due to mutations in allosteric sites (e.g., AKT1 E17K mutations conferring resistance to MK-2206) [5]. ATP-competitive inhibitors like ETP-45835 are less prone to such mutations but risk off-target effects—a challenge mitigated by its selectivity for the Mnk-specific DFD conformation [10]. Notably, resistance to ATP-competitive inhibitors typically arises from pathway rewiring (e.g., PIM kinase upregulation), not target mutations, and can be reversed with combinatorial therapies [5] [8].

Table 3: Allosteric vs. ATP-Competitive Kinase Inhibitor Mechanisms

PropertyATP-Competitive (e.g., ETP-45835)Allosteric (e.g., MK-2206)
Binding siteCatalytic cleft (DFD-out conformation)Distal regulatory pocket
Resistance mechanismsPathway rewiring (PIM, mTOR activation)Point mutations in allosteric site
SelectivityModerate to highVery high
Target engagementDirect competition with ATPConformational stabilization
Clinical resistance casesIpatasertib (AKT): compensatory signalingMK-2206 (AKT): E17K mutation

Properties

Product Name

ETP 45835 dihydrochloride

Molecular Formula

C13H16N4.2HCl

Molecular Weight

301.21

Synonyms

4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.